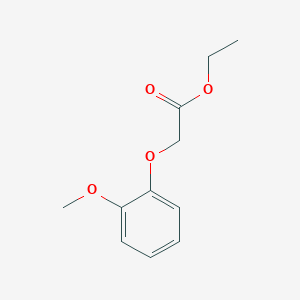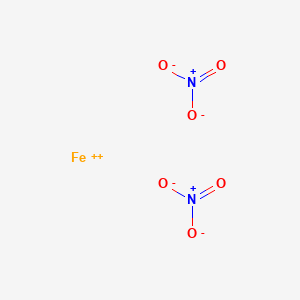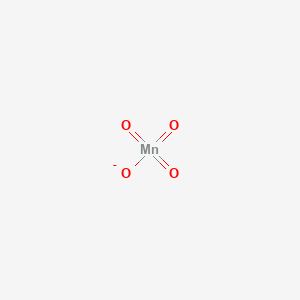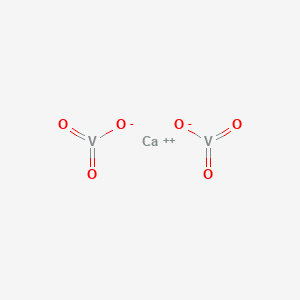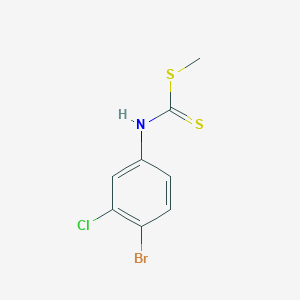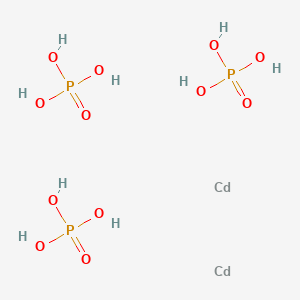
磷酸镉
描述
Synthesis Analysis
Cadmium salts can be synthesized through various methods, including wet phosphoric acid (WPA) purification processes. The removal of cadmium from WPA is crucial due to its detrimental effects on the quality of acid for applications in fertilizers or the food industries. Techniques such as solvent extraction, precipitation, ion exchange, adsorption, flotation, and membrane processes have been compared for their efficiency in cadmium removal, with solvent extraction being the most widely used method (Kouzbour et al., 2019).
Molecular Structure Analysis
The molecular structure of cadmium phosphonates has been elucidated through solid-state IR spectra and X-ray powder diffraction, revealing complex coordination environments around cadmium atoms. For example, a novel cadmium aminophosphonate exhibits an octahedral coordination sphere consisting of phosphonate oxygen atoms, water molecules, and chlorine atoms, showing the intricate molecular architecture of these compounds (Bakhmutova-Albert et al., 2004).
Chemical Reactions and Properties
Cadmium phosphonate compounds exhibit unique chemical reactions and properties, including luminescent properties in some cluster compounds. Hydrothermal reactions involving cadmium(II) salt with m-phosphonophenylsulfonic acid have led to novel cadmium(II) phosphonatephenylsulfonates with significant luminescence, demonstrating their potential for applications in materials science (Du et al., 2007).
Physical Properties Analysis
The physical properties of cadmium salts from phosphoric acid, such as solubility and phase behavior, are influenced by the synthesis method and molecular structure. These properties are crucial for their removal and recovery from industrial processes, as seen in the extraction of cadmium from phosphoric acid using various extracting agents, highlighting the importance of understanding the physical behavior of these compounds in different environments (Tjioe et al., 1989).
Chemical Properties Analysis
The chemical properties, including reactivity and extraction behavior, are key to the application and environmental management of cadmium phosphoric acid salts. Studies on the extraction and recovery processes have shed light on the complex chemical interactions involved, offering insights into optimizing these processes for industrial applications (Almela et al., 1998).
科学研究应用
1. Cadmium and Iron Removal from Phosphoric Acid
- Methods of Application: Three commercial resins bearing sulfonic, amino phosphonic, or phosphonic/sulfonic reactive groups were tested for the removal of iron and cadmium from phosphoric acid solutions. The sorption properties were compared for different experimental conditions such as sorbent dosage, phosphoric acid concentration, and metal concentrations .
- Results: The sulfonic-based resin (MTC1600H) was found to be more selective for Cd (against Fe), especially at high phosphoric acid concentration and low sorbent dosage. Equilibrium was reached within 2–4 hours. The resins can be ranked in terms of cumulative sorption capacities according to the series: MTC1600H > MTS9570 > MTS 9500 .
2. Cadmium Removal from Industrial Phosphoric Acid Using Banana Pseudostem-Derived Biochar
- Methods of Application: Banana pseudostem was selected and pyrolyzed at 650°C to evaluate its effect on cadmium adsorption. The resulting biochar was characterized in terms of its structural, physical, morphological, and thermal properties. The biochar’s adsorption efficiency towards Cd removal from industrial phosphoric acid was also evaluated through a series of batch experiments by varying different parameters, including contact time, temperature, and adsorbent amount .
- Results: The biochar was most effective with a removal rate of 12.5 mg/g at 308.15 K by adding 50 mg of biochar for 30 minutes .
5. DNA Marking
- Application Summary: Phosphoric acid isotopes can be used to mark DNA . This application is important in various fields of biological research, including genetics and molecular biology.
- Methods of Application: The isotopes of phosphoric acid are incorporated into DNA molecules during the process of DNA replication. This allows researchers to track the movement and replication of DNA within a cell .
- Results: The use of phosphoric acid isotopes in DNA marking has greatly enhanced our understanding of DNA replication and cellular processes .
6. Surface Treatment Chemicals
- Application Summary: Phosphoric acid is used in surface treatment chemicals, particularly in the removal of rust from metal surfaces .
- Methods of Application: Phosphoric acid is applied to the rusted metal surface. The acid reacts with the rust (iron oxide), converting it into a form that can be easily removed .
- Results: The use of phosphoric acid in surface treatment results in clean, rust-free metal surfaces, which is essential for subsequent processes like painting or coating .
安全和危害
未来方向
The development of a cost-efficient and sustainable production process for removing Cd from phosphates and their derivatives is still a major challenge . This can be explained by the surging price of raw materials and energy and competition among producers of phosphate fertilizers that are valued by farmers for their enhanced effectiveness .
属性
IUPAC Name |
cadmium;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cd.3H3O4P/c;;3*1-5(2,3)4/h;;3*(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADIEZXPVDTBSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.[Cd].[Cd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cd2H9O12P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930124 | |
| Record name | Phosphoric acid--cadmium (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphoric acid, cadmium salt | |
CAS RN |
13847-17-1 | |
| Record name | Phosphoric acid, cadmium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013847171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid--cadmium (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



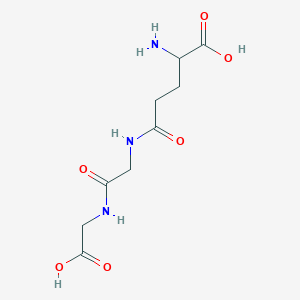
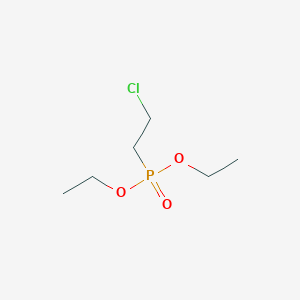
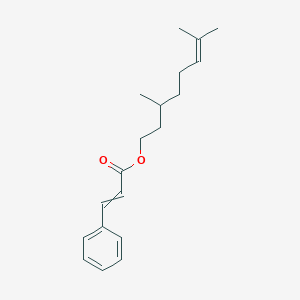
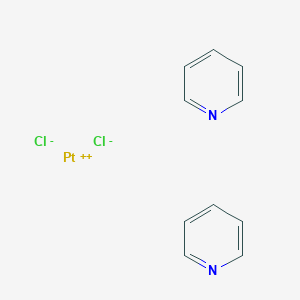
![[R-(R*,R*)]-tartaric acid, iron potassium salt](/img/structure/B83402.png)
